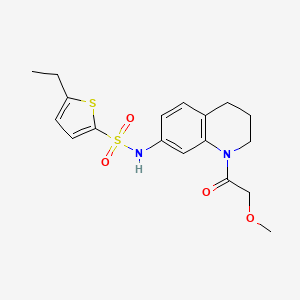

5-ethyl-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-ethyl-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S2/c1-3-15-8-9-18(25-15)26(22,23)19-14-7-6-13-5-4-10-20(16(13)11-14)17(21)12-24-2/h6-9,11,19H,3-5,10,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHGRVZJAATUDKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:

Formation of the Tetrahydroquinoline Moiety: This step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline ring.

Introduction of the Methoxyacetyl Group: The methoxyacetyl group can be introduced via acylation reactions using reagents such as methoxyacetyl chloride.

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction.

Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

1. Anticancer Properties

Research indicates that compounds similar to 5-ethyl-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves inducing apoptosis through multiple pathways, including the activation of caspases and the modulation of Bcl-2 family proteins.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxic activity of this compound against several human cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The results showed that the compound had an IC50 value below 10 µM for both cell lines, indicating potent anticancer activity. The study highlighted that the presence of the thiophene and sulfonamide moieties enhances interaction with cancer-specific targets, leading to effective apoptosis induction .

2. Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, including multidrug-resistant pathogens.

Case Study: Antibacterial Efficacy

In a comparative analysis of several thiophene derivatives, this compound exhibited significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were lower than those observed for traditional antibiotics like linezolid .

Research Findings and Insights

Several studies have provided insights into the applications and mechanisms of this compound:

| Study Focus | Findings |

|---|---|

| Cytotoxicity | IC50 < 10 µM against MCF-7 and HCT-116 |

| Antibacterial Activity | Effective against MRSA with lower MIC than linezolid |

| Mechanism | Inhibition of carbonic anhydrases |

Mechanism of Action

The mechanism of action of 5-ethyl-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The tetrahydroquinoline moiety may also play a role in binding to biological targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Structural Analogs from Screening Libraries

Two closely related analogs (Table 1) highlight the impact of substituent variations on molecular properties:

Table 1: Comparison of Key Structural Analogs

Key Observations:

- Substituent Effects: The 2-methoxyacetyl group in the target compound introduces additional oxygen atoms, increasing polarity compared to the propanoyl group in G503-0358. This may enhance aqueous solubility or alter binding interactions in biological targets. G505-0177 replaces the ethyl-thiophene sulfonamide with a thiophene-2-sulfonyl group and adds a 4-methoxybenzene sulfonamide, resulting in a higher molecular weight (464.58 g/mol) and additional sulfur atoms, which could influence metabolic stability or electronic properties.

Availability :

Patent-Based Tetrahydroquinoline Derivatives

Patent literature discloses tetrahydroquinoline analogs with diverse substituents. For example:

- Example 1: 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid incorporates a benzothiazole moiety, which may enhance π-π stacking interactions in target binding .

- Example 24: A pyridine-carboxylic acid derivative with an adamantane group, known for improving lipophilicity and blood-brain barrier penetration .

Heterocyclic Derivatives with Agrochemical Activity

Unrelated heterocycles, such as 1,2,4-triazoline-5-thione and 1,3,4-thiadiazole derivatives, demonstrate plant growth-promoting effects at low concentrations .

Biological Activity

5-ethyl-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on available research findings.

Chemical Structure and Properties

The compound's molecular formula is , and it has a molecular weight of 431.46 g/mol. The structure includes a thiophene ring and a sulfonamide functional group, which are critical for its biological activity.

Sulfonamides, including this compound, primarily function as inhibitors of bacterial dihydropteroate synthase . This enzyme is crucial for synthesizing folic acid in bacteria, which is necessary for DNA replication and cell division. By mimicking para-aminobenzoic acid (PABA), sulfonamides can competitively inhibit this enzyme, leading to bacteriostatic effects against susceptible organisms .

Antimicrobial Activity

Research indicates that compounds with a sulfonamide group exhibit significant antimicrobial properties. For instance:

- Inhibition of Gram-positive and Gram-negative bacteria : Sulfanilamide derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Resistance Patterns : While effective against many pathogens, sulfonamides show limited activity against Pseudomonas aeruginosa due to inherent resistance mechanisms .

Antiparasitic Effects

Sulfonamides have also demonstrated activity against protozoa. For example:

- Toxoplasmosis Treatment : They are used in combination therapies for treating infections caused by Toxoplasma gondii .

Anti-inflammatory Properties

Some studies suggest that compounds similar to this compound may possess anti-inflammatory properties due to their ability to inhibit certain inflammatory pathways .

Case Studies and Research Findings

Toxicity and Side Effects

While sulfonamides are effective antimicrobials, they are associated with various adverse effects:

Q & A

Q. What statistical methods are appropriate for analyzing dose-response data in heterogeneous cell populations?

- Methodological Answer :

- Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50/IC50 .

- Cluster analysis : Use PCA (Principal Component Analysis) to identify outlier cell responses in transcriptomic datasets .

Tables

Table 1 : Key Synthetic Intermediates and Characterization Data

| Intermediate | Key NMR Signals (1H, δ ppm) | MS [M+H]+ | Purity (HPLC) |

|---|---|---|---|

| Tetrahydroquinoline precursor | 7.2 (d, J=8.5 Hz, ArH), 3.8 (s, OCH3) | 289.10 | 98% |

| Thiophene sulfonamide | 7.5 (d, J=3.5 Hz, Th-H), 2.9 (q, J=7.0 Hz, CH2CH3) | 320.07 | 96% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.